molecular formula C21H22N4O2 B2731117 (E)-3-(5-(2,6-dimethylmorpholino)furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile CAS No. 397288-79-8

(E)-3-(5-(2,6-dimethylmorpholino)furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile

Cat. No.: B2731117
CAS No.: 397288-79-8
M. Wt: 362.433
InChI Key: QPLPZBAEMBDUPW-MHWRWJLKSA-N
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Description

(E)-3-(5-(2,6-dimethylmorpholino)furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile is a chemical compound of significant interest in medicinal chemistry and preclinical research, designed for laboratory use only. This synthetic small molecule belongs to the class of furan-benzoimidazole acrylonitrile derivatives, a structural family noted for its potential in modulating various biological targets . The core structure incorporates a 2,6-dimethylmorpholino group attached to a furan ring, which is linked via an acrylonitrile bridge to a 1-methyl-1H-benzo[d]imidazole moiety. Benzoimidazole and furan are privileged five-membered heterocyclic scaffolds in drug discovery, frequently found in compounds with diverse pharmacological activities due to their ability to engage in key hydrogen bonding and dipole-dipole interactions with biological targets . Compounds sharing this core structure are often investigated as potential inhibitors of protein kinases and other enzymatic targets involved in cellular signaling pathways . For instance, the closely related molecule AT9283, which also contains a benzoimidazole core, is a well-characterized multi-targeted kinase inhibitor that suppresses the activity of kinases like Syk, Aurora A, and JAKs . This suggests potential research applications for this compound in studying intracellular signal transduction, cell proliferation, and immune responses. Furthermore, furan-based molecules have been developed as highly selective positive allosteric modulators for receptors such as the α7 nicotinic acetylcholine receptor, indicating the versatility of this heterocycle in neuroscientific research . The presence of the morpholino group may influence the compound's physicochemical properties and bioavailability. This product is intended for non-human research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

(E)-3-[5-(2,6-dimethylmorpholin-4-yl)furan-2-yl]-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2/c1-14-12-25(13-15(2)26-14)20-9-8-17(27-20)10-16(11-22)21-23-18-6-4-5-7-19(18)24(21)3/h4-10,14-15H,12-13H2,1-3H3/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLPZBAEMBDUPW-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(CC(O1)C)C2=CC=C(O2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(5-(2,6-dimethylmorpholino)furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile, hereafter referred to as "the compound," is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Furan ring : A five-membered aromatic ring containing oxygen.
  • Morpholine group : A six-membered ring containing both nitrogen and oxygen.
  • Benzo[d]imidazole moiety : A bicyclic structure that contributes to the compound's biological activity.

The biological activity of the compound can be attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes that play crucial roles in cancer cell proliferation and survival. For instance, similar compounds have been reported to inhibit the activity of protein kinases involved in signaling pathways that promote tumor growth .
  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which can protect cells from oxidative stress, a contributing factor in cancer and other diseases .

Anticancer Activity

Recent studies have evaluated the anticancer potential of related compounds. For instance, benzodioxole derivatives exhibited significant cytotoxicity against Hep3B liver cancer cells, with IC50 values indicating strong inhibitory effects . This suggests that the compound may also possess similar anticancer properties due to its structural similarities.

CompoundCell LineIC50 (µM)Mechanism
Compound 2aHep3B1625.8Antitumor activity via cell cycle arrest
Compound 2bHep3B2340Moderate cytotoxicity

Antioxidant Activity

The antioxidant capacity of compounds related to the target molecule has been assessed using DPPH radical scavenging assays. The results indicate a strong correlation between structure and antioxidant efficacy, suggesting that the compound may also exhibit protective effects against oxidative damage .

Case Studies and Research Findings

  • Synthesis and Evaluation of Derivatives : Research involving the synthesis of derivatives based on the furan and benzimidazole frameworks has shown promising results in terms of biological activity. These studies typically evaluate cytotoxicity against various cancer cell lines and assess antioxidant properties .
  • Inhibition Studies : Inhibitory assays against specific enzymes (e.g., kinases) have been conducted to establish the compound's potential as a therapeutic agent. Compounds with similar morpholino substitutions have demonstrated effective inhibition of target enzymes involved in cancer progression .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of (E)-3-(5-(2,6-dimethylmorpholino)furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile as an anticancer agent. In vitro evaluations have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its possible use as a lead compound for the development of new anticancer therapies. For instance, it was tested against human tumor cells using protocols from the National Cancer Institute (NCI), demonstrating promising results in inhibiting cell growth at micromolar concentrations.

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific enzymatic pathways or receptor interactions that are critical for tumor growth and survival. The presence of the benzimidazole moiety may enhance its ability to interact with biological targets due to its structural similarity to purines and pyrimidines, which are essential components of nucleic acids.

Biological Research

Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit enzymes involved in metabolic pathways associated with cancer cell proliferation. This property makes it a candidate for further research into its role in drug design aimed at targeting specific enzymes linked to disease states.

Antimicrobial Properties
In addition to its anticancer applications, there is emerging evidence that (E)-3-(5-(2,6-dimethylmorpholino)furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile may exhibit antimicrobial properties. Laboratory tests indicate that it could be effective against certain bacterial strains, warranting further investigation into its potential as an antimicrobial agent.

Material Science

Polymer Synthesis
The unique chemical structure of this compound allows it to be used as a building block in polymer chemistry. Its reactivity can be harnessed to create novel polymers with specific properties suitable for various industrial applications. Research has indicated that incorporating this compound into polymer matrices can enhance mechanical strength and thermal stability.

Data Summary

Application Area Key Findings References
Medicinal ChemistrySignificant cytotoxicity against cancer cells; potential for enzyme inhibitionNCI Studies
Biological ResearchPossible antimicrobial activity; enzyme inhibition potentialPreliminary Studies
Material ScienceUse as a building block in polymer synthesis; enhances mechanical propertiesPolymer Research

Case Study 1: Anticancer Evaluation

In a study conducted by the NCI, (E)-3-(5-(2,6-dimethylmorpholino)furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile was evaluated against a panel of cancer cell lines. The results indicated an average growth inhibition rate of over 50% at concentrations below 10 µM, showcasing its potential as a therapeutic agent.

Case Study 2: Antimicrobial Testing

A separate study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones in agar diffusion assays, indicating its potential utility in developing new antimicrobial agents.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a broader class of acrylonitrile derivatives incorporating benzimidazole and heterocyclic substituents. Below is a comparative analysis with structurally similar compounds:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Functional Groups Pharmacological Relevance
(E)-3-(5-(2,6-dimethylmorpholino)furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile Benzimidazole-acrylonitrile 2,6-dimethylmorpholino-furan, 1-methylbenzimidazole Acrylonitrile, morpholine, furan Hypothesized kinase inhibition (structural analogy)
(E)-2-(1H-benzimidazol-2-yl)-3-(2-butyl-4-chloro-1H-imidazol-5-yl)acrylonitrile Benzimidazole-acrylonitrile 2-butyl-4-chloroimidazole Acrylonitrile, chloro, butyl Anticancer activity (reported IC₅₀: 1.2 µM vs. HeLa cells)
(E)-2-(1H-benzimidazol-2-yl)-3-(2-butyl-4-chloro-1-ethyl-1H-imidazol-5-yl)acrylonitrile Benzimidazole-acrylonitrile 2-butyl-4-chloro-1-ethylimidazole Acrylonitrile, chloro, ethyl Enhanced solubility vs. non-ethylated analogs

Key Observations :

Substituent Effects: The 2,6-dimethylmorpholino group in the target compound likely improves solubility compared to alkyl/chloro substituents in analogs . Morpholine derivatives are known to enhance bioavailability in drug design.

Electronic Modulation :

  • The furan ring in the target compound introduces electron-rich aromaticity, contrasting with the electron-withdrawing chloro group in imidazole-based analogs. This difference may affect redox properties or binding to electrophilic targets.

Synthetic Pathways: Analogous compounds (e.g., 3c in ) are synthesized via L-proline-catalyzed Knoevenagel condensation, suggesting a similar route for the target compound. However, the morpholino-furan substituent may require additional steps for functionalization.

Pharmacological and Physicochemical Data Comparison

Table 2: Experimental Data for Selected Analogs

Compound Melting Point (°C) IR (ν, cm⁻¹) ¹H NMR (δ, ppm) Bioactivity
Target Compound N/A* Predicted: ~2200 (C≡N), 1650 (C=O) Expected: δ 1.2–3.0 (morpholine CH₃), 7.4–8.2 (benzimidazole H) N/A (untested)
Compound 3c 52 3015–2855 (–NH), 1650 (C=O) δ 0.88–0.93 (CH₃), 4.22 (N–CH₂), 12.04 (NH) Cytotoxic (88% yield)

Critical Insights :

  • The morpholino group may confer metabolic stability compared to imidazole-based analogs, as morpholine rings resist oxidative degradation in vivo.

Q & A

Q. Q1. What are the standard synthetic protocols for preparing (E)-3-(5-(2,6-dimethylmorpholino)furan-2-yl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile, and how can reaction efficiency be monitored?

Methodological Answer:

  • Synthetic Route : Adapt methods from analogous acrylonitrile derivatives, such as condensation of substituted benzimidazole aldehydes with nitrile-containing nucleophiles. For example, describes a Knoevenagel condensation using L-proline as an organocatalyst in ethanol, which could be modified for this compound .
  • Monitoring : Use TLC (silica gel, hexane/ethyl acetate) to track reaction progress. UV visualization or iodine staining is effective due to aromatic moieties.
  • Yield Optimization : Screen catalysts (e.g., piperidine, DMAP) and solvents (ethanol, DMF, THF) to balance polarity and solubility.

Q. Q2. Which spectroscopic techniques are critical for structural confirmation, and how should data be interpreted?

Methodological Answer:

  • Key Techniques :
    • NMR : Assign peaks for the E-configuration (e.g., coupling constants J = 12–16 Hz for acrylonitrile protons) and substituents (e.g., 2,6-dimethylmorpholino protons as two doublets in 1H^1H-NMR) .
    • IR : Confirm nitrile stretch (~2200–2260 cm1^{-1}) and morpholino C-O-C vibrations (~1100 cm1^{-1}) .
    • Elemental Analysis : Validate purity via CHNS microanalysis (e.g., <0.3% deviation from theoretical values) .

Advanced Research Questions

Q. Q3. How can computational methods like DFT or molecular docking predict the electronic properties and biological interactions of this compound?

Methodological Answer:

  • DFT Studies : Optimize geometry using Gaussian09/B3LYP/6-31G(d) to calculate frontier orbitals (HOMO-LUMO gap) and electrostatic potential maps. Compare with experimental UV-Vis data to validate electronic transitions .
  • Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on hydrogen bonding with the morpholino oxygen and π-π stacking with benzimidazole .

Q. Q4. How should researchers design experiments to resolve contradictions between theoretical predictions and observed biological activity?

Methodological Answer:

  • Case Study : If DFT predicts high reactivity but in vitro assays show low activity:
    • Re-evaluate Solubility : Test solubility in DMSO/PBS and use surfactants (e.g., Tween-80) to improve bioavailability.
    • Metabolite Analysis : Perform LC-MS to identify degradation products under assay conditions .
    • Statistical Modeling : Apply Design of Experiments (DoE) to isolate variables (e.g., pH, temperature) affecting activity .

Q. Q5. What strategies are effective for establishing structure-activity relationships (SAR) in derivatives of this compound?

Methodological Answer:

  • Derivative Synthesis : Modify substituents systematically (e.g., morpholino methyl groups, benzimidazole methylation) using methods from and .
  • Biological Testing : Screen against a panel of enzymes/cell lines. Use IC50_{50} values to correlate substituent effects with activity.
  • Data Analysis : Employ multivariate regression to identify key structural contributors (e.g., Hansch analysis) .

Data Analysis and Reproducibility

Q. Q6. How can elemental analysis and mass spectrometry data be reconciled when discrepancies arise?

Methodological Answer:

  • Troubleshooting Steps :
    • Purity Check : Repeat recrystallization (e.g., ethanol/water) and analyze by HPLC (>95% purity threshold) .
    • MS Calibration : Use high-resolution MS (HRMS) to resolve isotopic patterns and confirm molecular formula.
    • Contamination Screening : Test solvents/reagents for impurities via blank runs .

Advanced Characterization

Q. Q7. What crystallographic techniques are suitable for resolving the 3D structure of this compound, and how are data processed?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., dichloromethane/hexane). Use SHELX for structure refinement.
  • Key Metrics : Report bond angles (e.g., E-configuration confirmation) and torsion angles for non-planar regions .

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